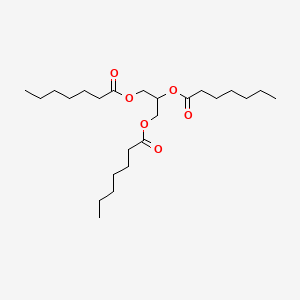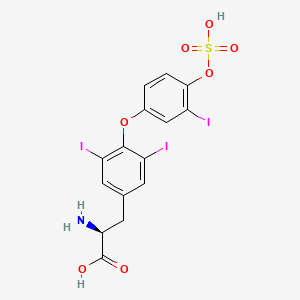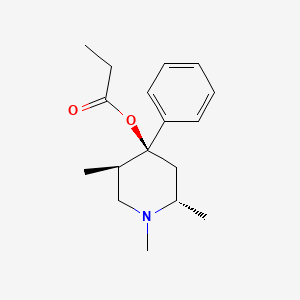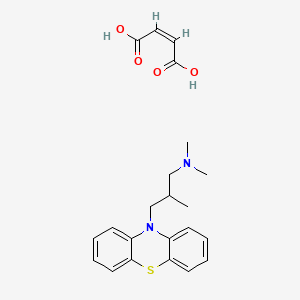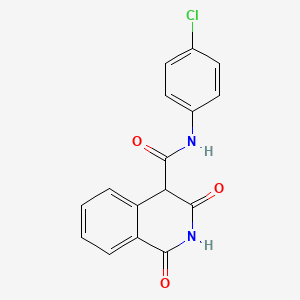
Tesicam
Descripción general
Descripción
TESICAM: es un compuesto patentado por Pfizer, Chas. and Co., Inc. Se clasifica como un agente antiinflamatorio. En modelos preclínicos, this compound demuestra una potente actividad antiinflamatoria contra el edema inducido por carragenina en ratas .
Métodos De Preparación
Rutas Sintéticas:: Las rutas sintéticas para TESICAM no están ampliamente documentadas en el dominio público. Es probable que se empleen métodos de síntesis orgánica que involucren derivados de isoquinolina.
Condiciones de Reacción:: Las condiciones de reacción específicas para la síntesis de this compound siguen siendo propiedad de la empresa. Los investigadores tendrían que explorar la literatura o las patentes para descubrir protocolos sintéticos detallados.
Producción Industrial:: La producción industrial de this compound implica la ampliación del proceso sintético. Empresas como Pfizer optimizarían las condiciones de reacción, los pasos de purificación y el rendimiento para garantizar una producción eficiente a gran escala.
Análisis De Reacciones Químicas
TESICAM probablemente experimenta varias reacciones químicas. Algunas posibilidades incluyen:
Oxidación: Los procesos oxidativos podrían conducir a la formación de grupos funcionales (p. ej., hidroxilación).
Reducción: Las reacciones de reducción pueden modificar la estructura del compuesto.
Sustitución: La sustitución de átomos o grupos específicos puede producir derivados.
Condensación: this compound podría participar en reacciones de condensación.
Reactivos y Condiciones Comunes:: Sin datos específicos, solo podemos especular sobre los reactivos y las condiciones. Los reactivos típicos incluyen oxidantes (p. ej., KMnO4), reductores (p. ej., NaBH4) y ácidos de Lewis (p. ej., AlCl3).
Productos Principales:: Los productos principales de this compound dependerían de las reacciones específicas que se realicen. Estos podrían incluir derivados hidroxilados, reducidos o sustituidos.
Aplicaciones Científicas De Investigación
Las aplicaciones de TESICAM se extienden a varios campos:
Química: Los investigadores estudian su reactividad, estabilidad y potencial como bloque de construcción para otros compuestos.
Biología: Las investigaciones se centran en sus interacciones con moléculas biológicas (p. ej., enzimas, receptores).
Medicina: Las propiedades antiinflamatorias de this compound lo hacen relevante para el desarrollo de fármacos.
Industria: Las empresas exploran su uso en ciencia de materiales o como material de partida para otros fármacos.
Mecanismo De Acción
El mecanismo preciso por el cual TESICAM ejerce sus efectos antiinflamatorios sigue siendo un área de investigación activa. Es probable que implique interacciones con objetivos celulares específicos o vías de señalización. Se necesitan más estudios para dilucidar estos mecanismos.
Comparación Con Compuestos Similares
La singularidad de TESICAM radica en su estructura específica y su actividad antiinflamatoria. Desafortunadamente, no se conocen ampliamente análogos directos. Los investigadores pueden compararlo con derivados relacionados de isoquinolina o explorar sus características distintivas.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1,3-dioxo-4H-isoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-9-5-7-10(8-6-9)18-15(21)13-11-3-1-2-4-12(11)14(20)19-16(13)22/h1-8,13H,(H,18,21)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCORKBTTGTRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)NC2=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865021 | |
| Record name | N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21925-88-2 | |
| Record name | Tesicam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021925882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TESICAM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21925-88-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X48DWE4EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


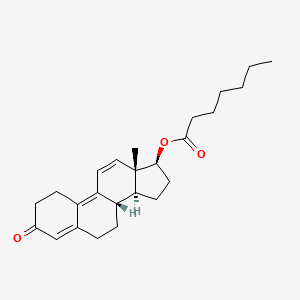

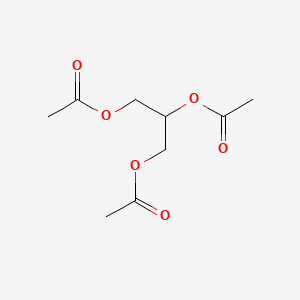
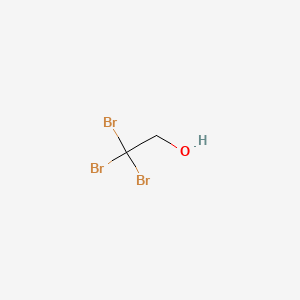
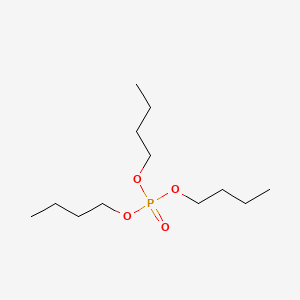

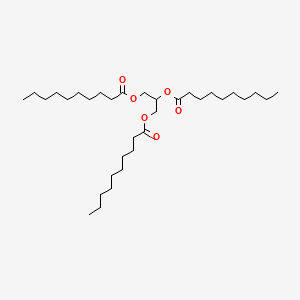
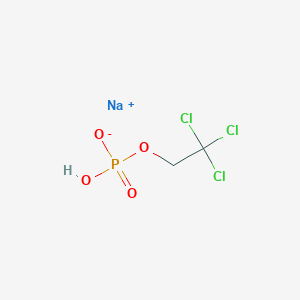

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1683034.png)
